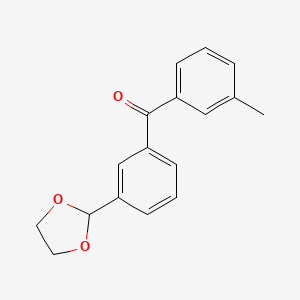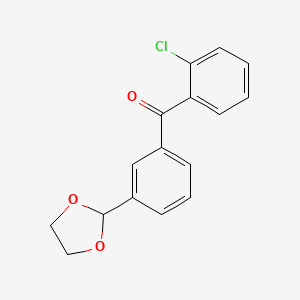
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H3Br2N3O4 and its molecular weight is 328.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been studied for their effectiveness as corrosion inhibitors. For example, pyrazoline derivatives have shown high inhibition efficiency in protecting mild steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the surface of the metal following the Langmuir adsorption isotherm. The use of both experimental and theoretical methods, including Density Functional Theory calculations and molecular dynamic simulations, has provided insights into the mode of action of these inhibitors (Lgaz et al., 2018).
Organometallic Chemistry
Derivatives of this compound are important in the synthesis of organometallic compounds. These compounds have been used to create dimeric bis[dicarboxylatotetraorganodistannoxanes], which display unique structural characteristics and exhibit varying degrees of fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).
Synthetic Chemistry
In synthetic chemistry, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole has been explored. This reaction demonstrates the potential for creating novel compounds, including the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole and other derivatives in different solvents. These findings are significant for advancing synthetic methodologies and understanding reaction mechanisms (Khaliullin et al., 2020).
Coordination Chemistry
Compounds related to this compound play a crucial role in coordination chemistry. For example, the synthesis and characterization of various complexes with ligands such as 3,3-bis(pyrazol-1-yl)propionic acid have revealed unique structural features and potential applications in materials science (Peters et al., 2009).
Catalysis
Derivatives of this compound have been used in catalysis. For instance, Cu(II)/pypzacac complexes have demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZTGPTWKIBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














